![molecular formula C16H14BrN5O2 B2956173 1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine CAS No. 2097888-15-6](/img/structure/B2956173.png)
1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine is a complex organic compound that features a unique combination of functional groups, including a bromobenzoyl moiety, a triazolopyrimidine ring, and an azetidine ring
作用机制
Target of Action
The primary targets of the compound are currently unknown. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is known to have a wide range of pharmacological activities , suggesting that it may interact with multiple targets.
Mode of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to interact with their targets through various mechanisms .
Biochemical Pathways
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is known to influence a variety of biochemical pathways due to its wide range of pharmacological activities .
Pharmacokinetics
Compounds with similar structures have been synthesized and studied for their pharmacokinetic properties .
Result of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to have a wide range of effects, including anticancer, antimicrobial, and anti-tubercular activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the azetidine ring, which can be achieved through a ring-closing reaction under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to ensure scalability and reproducibility .
化学反应分析
Types of Reactions
1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学研究应用
1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
相似化合物的比较
Similar Compounds
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine: Similar triazolopyrimidine structure but with different substituents.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Another triazolopyrimidine derivative with a hydroxy group.
Uniqueness
1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine is unique due to its combination of a bromobenzoyl group, a triazolopyrimidine ring, and an azetidine ring. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
(2-bromophenyl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O2/c1-10-6-14(22-16(20-10)18-9-19-22)24-11-7-21(8-11)15(23)12-4-2-3-5-13(12)17/h2-6,9,11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHKIAPYWHXTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2,4-dimethoxybenzamide](/img/structure/B2956091.png)
![2-methoxy-3-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2956093.png)
![4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2956095.png)
![N'-(3-chlorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2956096.png)
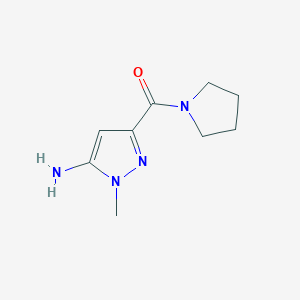
![3,5-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956100.png)
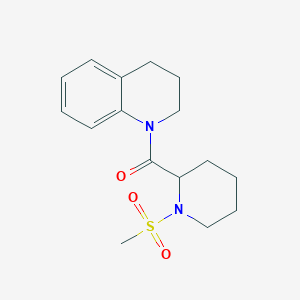

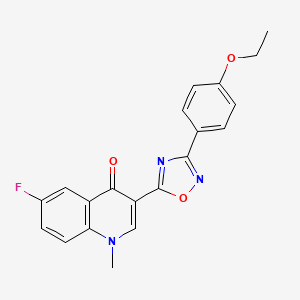
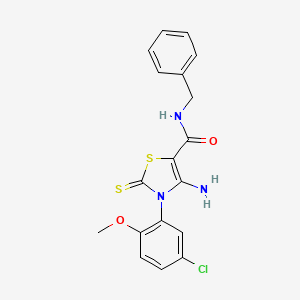
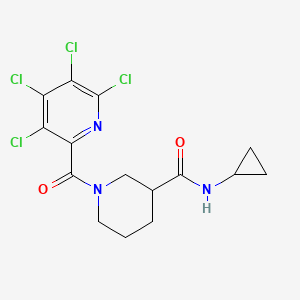


![3-(furan-2-ylmethyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2956112.png)
